Home > Products > Screening Compounds P69519 > 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-propoxyphenyl)acetamide
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-propoxyphenyl)acetamide -

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-propoxyphenyl)acetamide

Catalog Number: EVT-4972804
CAS Number:
Molecular Formula: C14H17N3O2S2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This novel compound was synthesized via a two-step process involving the synthesis of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole and its subsequent alkylation with 7-mercapto-4-methylcoumarin []. The structure of this compound was elucidated through 1D and 2D NMR experiments and validated by single-crystal XRD.

2-((5-((2,5-dimethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(naphthylene-1-yl)acetamide

  • Compound Description: This compound, possessing potential diuretic activity, was synthesized and analyzed using various quality control methods [].

(±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound was synthesized from 1-(4-methylcyclohex-3-enyl)ethanone, a naturally occurring compound found in Cedrus atlantica essential oil []. The structure and stereochemistry were confirmed via single-crystal X-ray diffraction. Notably, the thiadiazoline ring exhibits a near-planar conformation, while the cyclohexenyl ring adopts a half-chair conformation. A key structural element is the pseudo-ring generated through N—H⋯O hydrogen bonds among four molecules centered around a fourfold inversion axis. This arrangement results in an R44(28) motif.

N-[4-Acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: Synthesized from 4-(4-methylcyclohex-3-enyl)pent-3-en-2-one derived from Cedrus atlantica essential oil, this heterocyclic compound's thiadiazole ring exhibits a flattened envelope conformation []. This conformation is highlighted by the sp3-hybridized C atom deviating 0.259 (1) Å from the plane formed by the other four atoms. Intermolecular N—H⋯O hydrogen bonds link screw-related molecules, creating chains along the b-axis within the crystal structure.
  • Compound Description: Several derivatives of this compound were synthesized, with structures confirmed by MS, IR, CHN, and 1H NMR spectral data [].

2-((5-phenyl-1,3,4-oxadiazole-2-yl)thio)-N'-((1E)-(4-methyl-1,3-thiazole-5-yl)methylene)acetohydrazide

  • Compound Description: This ligand was synthesized and used to form complexes with metal chlorides of Co(II), Mn(II), and Ni(II) and the perchlorate of Cu(II) []. Characterization of these complexes was performed using IR, 1H NMR, UV-Vis, molar conductivity, TGA, and magnetic susceptibility measurements.
  • Compound Description: These two compounds, 14C-KY-109 and its active compound, 14C-KY-087, were synthesized from D-(-)-mandelic-β-14C acid obtained through optical resolution of DL-(±)-mandelic-β-14C acid [].

N-(4-Chlorobenzoyl)-C-(5-methyl-1,3,4-thiadiazol-2-thio)imidoyl chloride

  • Compound Description: The kinetics and mechanism of hydrolysis for this compound were investigated [].

4-Chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide

  • Compound Description: This compound represents a series of derivatives synthesized from either potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate or 6-chloro-3-mercapto-7-methyl-1,4,2-benzodithiazine 1,1-dioxide through reactions with hydrazonyl bromides [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: The synthesis of this compound arose unexpectedly from the ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide when exposed to sulfuric acid at ambient temperature over an extended period [].
  • Compound Description: This pyrazolone-thiadiazole hybrid molecule was synthesized using a two-step protocol involving simple transformations and readily available reagents [].

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides

  • Compound Description: These compounds, featuring a substituted phenylureido group, were synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms I, II, VII, and XII [].
  • Compound Description: The crystal structure of this compound was studied, revealing a dihedral angle of 32.93(16)° between the chlorophenyl and thiadiazole groups [].
  • Compound Description: These derivatives were synthesized and tested for anticonvulsant activity through the pentylenetetrazol (PTZ)-induced convulsion method [].

N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide

  • Compound Description: The crystal structure of this compound was analyzed, highlighting a 63.47(7)° dihedral angle between the thiadiazole and phenyl rings, and a 7.72(9)° dihedral angle between the thiadiazole ring and the acetamide side chain [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This non-condensed pyrazoline-bearing hybrid molecule, containing both 1,3,4-thiadiazole and dichloroacetic acid moieties, was synthesized and investigated for its anticancer properties in vitro using the NCI DTP protocol [].

3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one

  • Compound Description: In the crystal structure of this compound, the piperidine ring adopts a distorted boat conformation [].
  • Compound Description: These compounds are novel 5H-chromeno[2,3-b]pyridine (azaxanthene) selective glucocorticoid receptor (GR) modulators [].

N-(1,3,4-thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

  • Compound Description: Quantum chemical calculations were employed to determine the optimized geometry, Mulliken charges, and harmonic vibrational frequency for this compound [].

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

  • Compound Description: This compound is an antibacterial drug whose synthesis involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by hydrolysis of the intermediate N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide [].
  • Compound Description: This series of compounds were synthesized and evaluated for their anticancer and antioxidant properties [].

Substituted -N-(5-((7-Methyl-2-oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

  • Compound Description: These derivatives were designed as potential antitubercular agents. They feature a coumarin moiety linked to the thiadiazole ring [].

N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives

  • Compound Description: These compounds were synthesized as potential anticancer agents and evaluated for their tyrosine kinase inhibitory activity [].
  • Compound Description: The crystal structure of this compound was determined, revealing its existence solely as the keto isomer in the solid state [].

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound was synthesized and assessed for its anticancer activity. It displayed better activity against MDA (breast cancer) compared to PC3 (prostate cancer) and U87 (Glioblastoma) cell lines [].

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives

  • Compound Description: These derivatives were synthesized as potential apoptosis inducers for cancer treatment [].

4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides and 4-[(3-substituted)thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides

  • Compound Description: These compounds were synthesized from sulfamethizole and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines [].

2-(4-Bromo­phenoxy)-N-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]acet­amide

  • Compound Description: The crystal structure of this compound, characterized by intermolecular N—H⋯N and C—H⋯O hydrogen-bond interactions, was analyzed [].

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

  • Compound Description: The crystal structure of this compound, with a triphenylstannylthio group, was determined [].

N-[(3-Methyl-5-phenoxy-1-phenylpyrazol-4-yl)carbonyl]-N′-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

  • Compound Description: This compound was structurally characterized and found to have two intramolecular N—H⋯O hydrogen bonds [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, incorporating a 1,3-thiazole and 1,3,4-oxadiazole, was synthesized and evaluated for their potential against Alzheimer's disease and diabetes [].
  • Compound Description: This series of compounds was synthesized and their antimicrobial activity was evaluated [].

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound's crystal structure was solved and revealed the presence of N—H⋯N hydrogen bonds linking the molecules [].

2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)- acetamide derivatives

  • Compound Description: These compounds were synthesized and investigated for their local anesthetic activity using the rat sciatic nerve model [].

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound, characterized by intermolecular hydrogen bonding, was analyzed [].

N-[4-Acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate

  • Compound Description: This novel terpenoid compound was synthesized from Cedrus Atlantica essential oil and its structure was determined via X-ray crystallography [].
  • Compound Description: This compound class, designed as SMN2 splicing modulators for treating spinal muscular atrophy (SMA), incorporates a 1,3,4-thiadiazole core. Structural modifications, including the introduction of intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) interactions, were explored to optimize their activity [].

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives

  • Compound Description: These compounds were synthesized and evaluated for their inhibitory activity against cholinesterase (ChE) and monoamine oxidase (MAO) enzymes as potential multi-targeted drugs (MTD) for Alzheimer's disease [].

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound's crystal structure was analyzed, showing the presence of N—H⋯O and C—H⋯O hydrogen bonds [].

N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: The crystal structure of this compound was determined, revealing two molecules in the asymmetric unit [].

Properties

Product Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-propoxyphenyl)acetamide

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-propoxyphenyl)acetamide

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C14H17N3O2S2/c1-3-8-19-12-6-4-11(5-7-12)15-13(18)9-20-14-17-16-10(2)21-14/h4-7H,3,8-9H2,1-2H3,(H,15,18)

InChI Key

STJJNPDSCLGAKJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.